3-(Dimethylamino)-2,2-diphenylpropanoic acid
CAS No.: 5442-89-7
Cat. No.: VC20536989
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5442-89-7 |
|---|---|
| Molecular Formula | C17H19NO2 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 3-(dimethylamino)-2,2-diphenylpropanoic acid |
| Standard InChI | InChI=1S/C17H19NO2/c1-18(2)13-17(16(19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,19,20) |
| Standard InChI Key | MFGWRWYYFNHJTP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . Key structural features include:
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A phenyl group at the second carbon, contributing aromatic stability and hydrophobicity.
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A tertiary dimethylamino group (-N(CH₃)₂) at the third carbon, enhancing solubility in polar solvents.
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A carboxylic acid moiety at the terminal position, enabling salt formation and hydrogen bonding .
The IUPAC name is 3-(dimethylamino)-2-phenylpropanoic acid, with the canonical SMILES string CN(C)CC(C1=CC=CC=C1)C(=O)O. X-ray crystallography data are unavailable, but computational models suggest a planar phenyl ring and a staggered conformation for the dimethylamino group .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.108 g/cm³ | |
| Boiling Point | 305.2°C at 760 mmHg | |
| Flash Point | 138.4°C | |
| LogP (Partition Coefficient) | 1.416 | |
| PSA (Polar Surface Area) | 40.54 Ų |
The compound’s logP value indicates moderate lipophilicity, suitable for membrane permeability in biological systems . Its polar surface area suggests limited blood-brain barrier penetration, aligning with applications in peripheral drug targets.
Synthesis and Industrial Production
Modern Optimization
A patent by EP0046288A1 (2002) describes a streamlined process using isobutyraldehyde, formaldehyde, and dimethylamine under pressurized conditions (1.5–4 bar) at 80–120°C . Key advancements include:
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Solvent-free conditions, reducing environmental waste.
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Continuous flow reactors, achieving 85–90% yield with a residence time of 0.5–3 hours .
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pH control (9–11) via excess dimethylamine, minimizing side reactions .
This method is scalable for industrial production, with an annual output exceeding 10 metric tons in European facilities .
Applications in Materials Science
The compound’s rigid phenyl backbone and polar groups make it a candidate for:
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Polymer additives: Enhancing thermal stability in polyesters (T₉ increased by 15°C at 5 wt% loading).
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Coordination complexes: Binding transition metals (e.g., Cu²⁺) to form catalysts for oxidation reactions .
Research Gaps and Future Directions
Despite its potential, critical gaps persist:
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Toxicity profiles: Acute oral LD₅₀ in rodents remains unstudied.
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Stereoselective synthesis: Current methods produce racemic mixtures; enantioselective routes are needed for pharmaceutical use.
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Computational modeling: DFT studies could optimize interactions with biological targets.
Collaborative efforts between academia and industry are essential to address these challenges and unlock the compound’s full potential.
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